molecular formula C8H8O2 B13836894 (4-Ethynyl-2-methylfuran-3-yl)methanol

(4-Ethynyl-2-methylfuran-3-yl)methanol

Cat. No.: B13836894
M. Wt: 136.15 g/mol
InChI Key: VJTRCEGJPHSEPN-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-methylfuran-3-yl)methanol is a furan-derived alcohol featuring a methyl group at the 2-position and an ethynyl group at the 4-position of the furan ring. The methanol group (-CH₂OH) at the 3-position enhances its polarity and solubility in polar solvents, similar to methanol itself .

Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

(4-ethynyl-2-methylfuran-3-yl)methanol

InChI

InChI=1S/C8H8O2/c1-3-7-5-10-6(2)8(7)4-9/h1,5,9H,4H2,2H3

InChI Key

VJTRCEGJPHSEPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)C#C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-2-methylfuran-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the propargyl bromide, forming a nucleophilic acetylide ion.

    Nucleophilic Substitution: The acetylide ion then undergoes nucleophilic substitution with 2-methylfuran, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-2-methylfuran-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidation of the hydroxymethyl group can yield (4-Ethynyl-2-methylfuran-3-yl)carboxylic acid or (4-Ethynyl-2-methylfuran-3-yl)aldehyde.

    Reduction: Reduction of the ethynyl group can produce (4-Ethyl-2-methylfuran-3-yl)methanol.

    Substitution: Electrophilic substitution can result in halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(4-Ethynyl-2-methylfuran-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups
(4-Ethynyl-2-methylfuran-3-yl)methanol Furan 2-methyl, 4-ethynyl, 3-methanol Ethynyl, methanol, methyl
MPEP () Pyridine 2-methyl, 6-phenylethynyl Phenylethynyl, methyl
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol () Furan 2-phenylmethanol, 4-chloro, 3-fluoro, 5-methyl Halogens (Cl, F), methanol
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Phenoxy-ethoxy chain 4-(1,1,3,3-tetramethylbutyl), ethoxy-ethanol Ether, ethanol

Key Observations :

  • Ethynyl vs.
  • Furan vs. Pyridine : The furan ring (oxygen-containing) in the target compound may confer higher polarity compared to MPEP’s pyridine (nitrogen-containing), influencing solubility and metabolic stability .
Physicochemical Properties
Property This compound (Inferred) Methanol () MPEP ()
Polarity High (due to -CH₂OH and furan O) High (polar solvent) Moderate (pyridine core)
Solubility Miscible in polar solvents (e.g., water, DMSO) Fully miscible in water Low (requires organic solvents)
Toxicity Likely lower than methanol (bulkier structure) High (CNS depressant) Low (no sedation at <100 mg/kg)
Reactivity High (ethynyl for click chemistry) Low (simple alcohol) Moderate (phenylethynyl)

Notes:

  • The methanol group in the target compound may reduce volatility compared to pure methanol, mitigating flammability risks .
  • MPEP’s anxiolytic effects in rodents (e.g., elevated plus maze test) suggest that ethynyl-containing heterocycles can modulate neurological targets, though furan derivatives may exhibit distinct pharmacokinetics .

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